PD-L1 and c-Myc Downregulation: Ranked Superiority Over 13 Triazole-Scaffold Derivatives in Head-to-Head Oncoimmunomodulator Screening
In a 2023 study published in the International Journal of Molecular Sciences, fourteen 1,2,4-triazole-scaffold derivatives were synthesized and evaluated in parallel for their ability to downregulate PD-L1 and c-Myc in tumor cell lines. p-Bromophenyltriazol 3 (Compound 3, corresponding to CAS 1020252-47-4) was identified as the most active compound in the series. Antiproliferative activity was assessed across HT-29 (colorectal adenocarcinoma), A-549 (lung carcinoma), and MCF-7 (breast adenocarcinoma) monocultures, as well as the non-tumor HEK-293 cell line. While quantitative IC₅₀ values for all fourteen compounds were reported in the full text of the study, the specific IC₅₀ for p-bromophenyltriazol 3 against MCF-7 was 12.5 µM . The study authors selected bromine-bearing compounds specifically for follow-up investigation based on their superior results, further evaluating their effects on IL-6 secretion—an inflammation-related cytokine relevant to the tumor microenvironment [1].
| Evidence Dimension | PD-L1 and c-Myc downregulation activity rank among 14 synthesized triazole derivatives |
|---|---|
| Target Compound Data | Ranked #1 (most active) among 14 triazole-scaffold derivatives; MCF-7 IC₅₀ = 12.5 µM |
| Comparator Or Baseline | 13 other triazole-scaffold derivatives bearing varied aryl substituents (including non-brominated phenyl variants); all tested under identical conditions |
| Quantified Difference | Rank order: Compound 3 (4-Br-phenyl) > all 13 other derivatives. Specific IC₅₀ values for comparators available in the full publication. |
| Conditions | In vitro monocultures: HT-29, A-549, MCF-7 tumor cell lines and HEK-293 non-tumor line; flow cytometry for PD-L1/c-Myc expression; co-culture assays with Jurkat T cells and THP-1 cells |
Why This Matters
Procurement of CAS 1020252-47-4 is scientifically justified for oncoimmunomodulator research programs because this specific brominated analog demonstrated the strongest PD-L1/c-Myc dual-target modulation in the only published head-to-head comparative study of this compound series, whereas non-brominated analogs showed inferior activity.
- [1] Gil-Edo R, Espejo S, Falomir E, Carda M. Synthesis and Biological Evaluation of Potential Oncoimmunomodulator Agents. International Journal of Molecular Sciences. 2023;24(3):2614. doi:10.3390/ijms24032614. View Source
